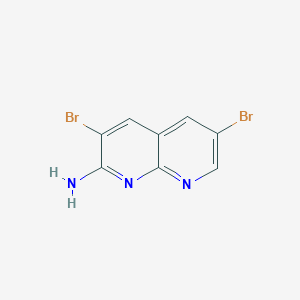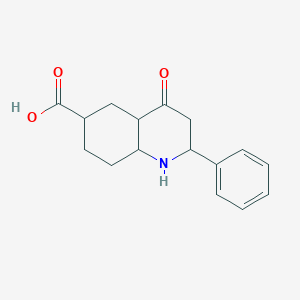
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is a complex organic compound It is a derivative of eicosanoic acid, which is a saturated fatty acid with a 20-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) typically involves esterification reactions. One common method is the reaction of eicosanoic acid with 1,2-ethanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI).
Analyse Chemischer Reaktionen
Types of Reactions
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Eicosanoic acid, 1-(carboxymethyl)-1,2-ethanediyl ester.
Reduction: Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as a component in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) involves its interaction with cellular membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing eicosanoic acid, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosanoic acid, methyl ester: A simpler ester derivative of eicosanoic acid.
Eicosanoic acid, ethyl ester: Another ester derivative with an ethyl group instead of a hydroxymethyl group.
Arachidic acid: The parent compound, eicosanoic acid, without any esterification.
Uniqueness
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is unique due to the presence of the hydroxymethyl group and the specific ester linkage. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C43H84O5 |
|---|---|
Molekulargewicht |
681.1 g/mol |
IUPAC-Name |
[(2R)-3-hydroxy-2-icosanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m1/s1 |
InChI-Schlüssel |
AGUTXIBMYVFOMK-VQJSHJPSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


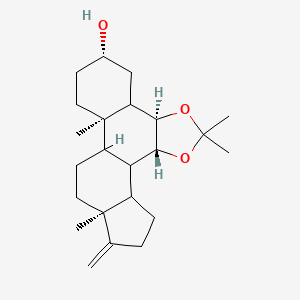
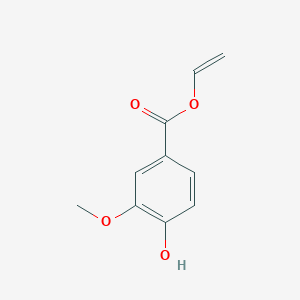
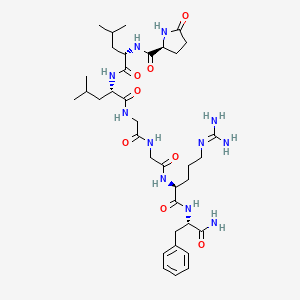
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
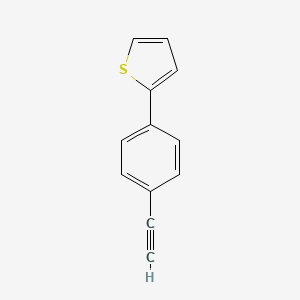
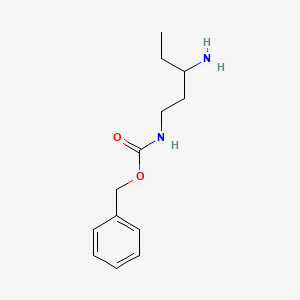
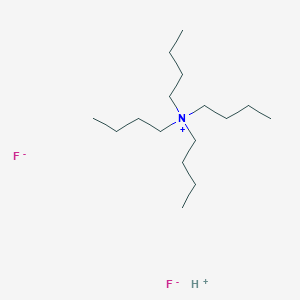
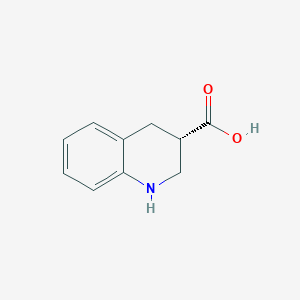
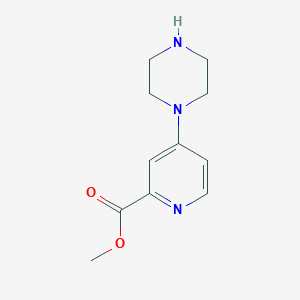


![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
